N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of piperidine-4-carboxylic acid with 2,2-dimethylpropylamine under suitable conditions to form the desired amide. The hydrochloride salt is then formed by treating the amide with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its activity against certain pathogens.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in certain bacterial species, leading to DNA damage and bacterial cell death. This mechanism is similar to that of fluoroquinolones, which are known DNA gyrase inhibitors .
Properties
Molecular Formula |
C11H23ClN2O |
---|---|
Molecular Weight |
234.76 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-11(2,3)8-13-10(14)9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H |
InChI Key |
OZBKKJHHMAGKLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC(=O)C1CCNCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.